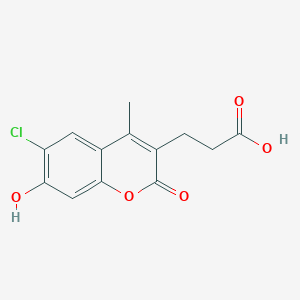

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Description

This compound belongs to the coumarin family, a class of benzopyrone derivatives renowned for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects . Structurally, it features a coumarin core (2H-chromen-2-one) substituted with:

- 7-Hydroxy: Facilitates hydrogen bonding and antioxidant activity.

- 3-Propanoic Acid: Introduces a carboxylic acid group, enhancing solubility and enabling ionic interactions.

The combination of these substituents suggests applications in drug development, particularly in targeting pathologies influenced by coumarin derivatives, such as cancer or inflammatory diseases .

Properties

IUPAC Name |

3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-6-7(2-3-12(16)17)13(18)19-11-5-10(15)9(14)4-8(6)11/h4-5,15H,2-3H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLAZIUBADTDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then chlorinated to introduce the chlorine atom at the 6-position. The resulting intermediate undergoes further reactions to introduce the propanoic acid side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atom and propanoic acid side chain may also play roles in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings

Substituent Position and Bioactivity: 7-Hydroxy vs. Alkoxy Groups: The target compound’s 7-OH group (vs. propoxy or benzyloxy in others) may improve antioxidant capacity but reduce metabolic stability due to susceptibility to glucuronidation . Propanoic Acid vs. Esters: The carboxylic acid group enhances solubility and direct target engagement, while ester derivatives (e.g., 701285-97-4) act as prodrugs with improved absorption .

Impact of Heterocycles :

- The thiazole-containing derivative (300557-67-9) demonstrates how heterocyclic groups can introduce additional binding modes, such as metal coordination or π-stacking .

Biological Activity

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This compound is characterized by its unique chemical structure, which includes a chromenone core, a chloro substituent, and hydroxyl and propanoic acid functionalities.

- Molecular Formula : C₁₃H₁₁ClO₅

- Molecular Weight : 282.68 g/mol

- CAS Number : 500203-85-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to selectively inhibit the proliferation of various cancer cell lines. In a notable study involving HCT-116 colon cancer cells, compounds derived from similar structures exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant cytotoxicity against cancerous cells while sparing normal cells like HEK-293 .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (mg/mL) | Selectivity |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | High |

| 7g | HCT-116 | 0.12 | High |

| 7d | HCT-116 | 0.81 | Moderate |

Antimicrobial Properties

The compound also exhibits antimicrobial properties against Gram-positive bacteria. In studies focusing on derivatives of coumarin, certain compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . This suggests that the structural features of coumarins may enhance their efficacy against bacterial pathogens.

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 7f | Bacillus subtilis | 8 |

| 4a | Staphylococcus aureus | 16 |

The proposed mechanisms underlying the biological activities of this compound involve modulation of specific signaling pathways. For instance, the anticancer effects are thought to be mediated through the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways, which are critical in cancer cell survival and proliferation . Additionally, the selective cytotoxicity observed in cancer cells compared to normal cells suggests a targeted mechanism that warrants further investigation.

Case Studies

- Study on Antiproliferative Effects : In vitro experiments demonstrated that treatment with derivatives similar to this compound resulted in significant apoptosis in HCT-116 cells, as evidenced by DAPI staining which indicated nuclear disintegration .

- Antibacterial Efficacy Assessment : A modified microplate antibiotic susceptibility test revealed that several coumarin derivatives exhibited stronger antibacterial effects than traditional antibiotics against Gram-positive bacteria, showcasing their potential as alternative therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, and how can purity be confirmed?

Synthesis typically involves multi-step reactions, starting with halogenated coumarin precursors. For example:

- Step 1 : Condensation of substituted salicylaldehydes with β-keto esters to form the coumarin core.

- Step 2 : Introduction of the propanoic acid side chain via nucleophilic substitution or Michael addition.

- Step 3 : Chlorination and hydroxylation at specific positions using agents like SOCl₂ or N-chlorosuccinimide.

Q. Purity confirmation :

Q. How should researchers approach the spectroscopic characterization (e.g., NMR, IR, MS) of this compound to resolve conflicting data?

- NMR : Use deuterated DMSO or CDCl₃ to resolve proton coupling patterns. For ¹³C NMR, DEPT-135 can differentiate CH₃, CH₂, and CH groups.

- IR : Focus on key functional groups: C=O (1670–1750 cm⁻¹), O–H (broad ~3200 cm⁻¹), and C–Cl (550–850 cm⁻¹).

- MS : High-resolution ESI-MS to confirm molecular ion ([M–H]⁻ expected for propanoic acid derivatives). Cross-validate with fragmentation patterns of similar coumarins .

Q. What analytical techniques are most suitable for studying the degradation products of this compound under various storage conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- HPLC-MS/MS : Identify degradation products via molecular ion peaks and fragmentation.

- Forced degradation : Use acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic conditions.

- Storage recommendations : Keep in airtight containers, protected from light, at –20°C for long-term stability .

Advanced Research Questions

Q. What strategies are effective in determining the crystal structure of this compound using X-ray diffraction, particularly when dealing with low-resolution data?

- Data collection : Use synchrotron radiation for high-resolution data. For low-resolution data, employ TWIN commands in SHELXL to handle twinning.

- Refinement : Apply restraints for bond lengths/angles and utilize ISOR commands to address thermal motion anisotropy.

- Validation : Check with PLATON for missed symmetry or solvent-accessible voids. Reference SHELX methodologies for coumarin derivatives .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) be applied to study the electronic properties or biological interactions of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict UV-Vis spectra (TD-DFT) and frontier molecular orbitals (HOMO/LUMO).

- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or estrogen receptors. Validate with MD simulations (AMBER/CHARMM).

- ADMET prediction : Employ SwissADME to assess bioavailability and toxicity.

Q. What are the common sources of variability in biological activity assays for this compound, and how can they be controlled experimentally?

- Sources : Batch-to-batch purity differences, solvent effects (DMSO concentration ≤0.1%), and cell line heterogeneity.

- Controls : Include positive (e.g., diclofenac for COX inhibition) and negative controls.

- Replication : Perform triplicate experiments with blinded analysis. Use standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. How should researchers address discrepancies between theoretical predictions and experimental results regarding the compound's reactivity or stability?

- Re-evaluate computational parameters : Adjust basis sets (e.g., 6-311++G(d,p)) or solvent models (CPCM for polar solvents).

- Experimental validation : Repeat kinetics studies under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.

- Cross-disciplinary collaboration : Combine DFT with experimental spectroscopy (e.g., Raman) to validate transition states.

Q. What crystallographic challenges are unique to this compound's structure, and how can they be mitigated during refinement?

- Challenges : Disorder in the propanoic acid side chain, weak electron density for hydroxyl groups.

- Mitigation : Apply SIMU and DELU restraints in SHELXL to model thermal motion. Use PART commands for partial occupancy of solvent molecules.

- Hydrogen bonding : Analyze with Mercury software to identify key interactions stabilizing the lattice .

Q. What are the best practices for optimizing reaction conditions to improve yield during the synthesis of halogenated coumarin-propanoic acid derivatives?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for coupling reactions.

- Temperature control : Microwave-assisted synthesis (100–150°C) to reduce reaction time.

- Workflow : Design a DoE (Design of Experiments) to vary parameters systematically .

Q. How can researchers validate the proposed metabolic pathways of this compound in in vitro models?

- Liver microsomes : Incubate with human/rat microsomes and NADPH to identify Phase I metabolites (e.g., hydroxylation).

- LC-MS/MS : Use MRM (multiple reaction monitoring) to quantify metabolites. Compare with synthetic standards.

- Enzyme inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to elucidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.